Chloroacetamide

描述

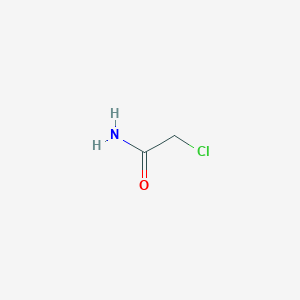

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVSQZSERGHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041570 | |

| Record name | Chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow crystals; [HSDB], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | Chloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Approximately 225 °C (decomposes) | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °C | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 90,000 mg/L at 25 °C, Solubility in water: 98 g/mL at 20 °C, Soluble in alcohol; insoluble in ether, Solubility in water, g/100ml at 20 °C: 98 | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], VP: 0.007 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.007 | |

| Record name | Chloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from water, Colorless to pale yellow crystals | |

CAS No. |

79-07-2 | |

| Record name | Chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R97846T1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

119-120 °C, 120 °C | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Derivatization of 2 Chloroacetamide

Established Synthetic Methodologies for 2-Chloroacetamide

Several well-established methods are utilized for the industrial and laboratory-scale production of 2-chloroacetamide. These methods typically involve the reaction of a chloroacetic acid derivative with an ammonia source.

The direct reaction of chloroacetic acid with ammonia can be employed for the synthesis of 2-chloroacetamide. This method involves the neutralization of the carboxylic acid with ammonia to form the ammonium (B1175870) salt, which upon heating, dehydrates to form the corresponding amide.

A common and efficient method for the preparation of 2-chloroacetamide is the ammonolysis of ethyl chloroacetate. wikipedia.orgsciencemadness.org This reaction is typically carried out by treating ethyl chloroacetate with aqueous ammonia. orgsyn.orgijpsr.info To optimize the yield and minimize the formation of byproducts, the reaction is conducted at low temperatures, generally between 0 and 5°C. sciencemadness.orgorgsyn.org Higher temperatures can lead to the displacement of the chlorine atom by ammonia, resulting in the formation of glycine and its derivatives. sciencemadness.org The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of the ester, leading to the formation of 2-chloroacetamide and ethanol. youtube.com Yields for this method are reported to be in the range of 78-84%. orgsyn.org

| Reactant 1 | Reactant 2 | Key Reaction Condition | Product | Reported Yield |

|---|---|---|---|---|

| Ethyl Chloroacetate | Aqueous Ammonia | 0-5°C | 2-Chloroacetamide | 78-84% |

2-Chloroacetamide can also be synthesized from chloroacetyl chloride and ammonium acetate (B1210297). nih.gov This method offers an alternative route to the formation of the amide bond, utilizing the high reactivity of the acid chloride.

The chloroacetylation of aryl amines is a widely used method for the synthesis of N-aryl-2-chloroacetamide derivatives. tandfonline.comtandfonline.com This reaction involves treating an aryl amine with chloroacetyl chloride in the presence of a base or in a suitable solvent like acetic acid. tandfonline.comresearchgate.net Various reaction conditions have been employed, including the use of glacial acetic acid, dichloromethane with potassium carbonate, or benzene/toluene (B28343) with triethylamine. tandfonline.comresearchgate.net The Schotten-Baumann condition, which involves a two-phase system of water and an organic solvent with a base like sodium hydroxide, can also be utilized for the chloroacetylation of aliphatic and aromatic amines, producing functionalized α-chloroacetamides in moderate to good yields. tandfonline.comresearchgate.net

| Aryl Amine | Acylating Agent | Solvent/Base System | Product Type |

|---|---|---|---|

| Substituted Anilines | Chloroacetyl Chloride | Acetic Acid | N-Aryl-2-chloroacetamides |

| Substituted Anilines | Chloroacetyl Chloride | Benzene/Triethylamine | N-Aryl-2-chloroacetamides |

| 4-Aminoacetophenone | Chloroacetyl Chloride | Dichloromethane/Potassium Carbonate | N-(4-Acetylphenyl)-2-chloroacetamide |

Advanced Synthetic Routes and Catalytic Approaches for 2-Chloroacetamide Derivatives

Modern synthetic chemistry has introduced advanced methodologies for the derivatization of 2-chloroacetamide, enabling the formation of carbon-carbon bonds at the α-position.

A significant advancement in the synthesis of α-aryl acetamide (B32628) derivatives is the palladium-catalyzed α-arylation of 2-chloroacetamides. acs.orgnih.gov This method facilitates the cross-coupling of 2-chloroacetamides with (hetero)aryl organometallic reagents. One effective approach utilizes a Suzuki-Miyaura cross-coupling reaction, which couples 2-chloroacetamides with (hetero)aryltrifluoroborates. acs.orgnih.gov This transformation is typically catalyzed by a palladium complex, such as the XPhos-Pd-G2 precatalyst, in the presence of a base like cesium carbonate (Cs₂CO₃). acs.org The reaction is often carried out in a mixed solvent system, such as tetrahydrofuran (THF) and water. acs.org This methodology avoids the use of strong bases and low temperatures often required in traditional enolate chemistry. acs.orgnih.gov

| Substrate | Coupling Partner | Catalyst | Base | Solvent System | Product |

|---|---|---|---|---|---|

| 2-Chloroacetamide | (Hetero)aryltrifluoroborate | XPhos-Pd-G2 | Cs₂CO₃ | THF/H₂O | α-(Hetero)aryl acetamide |

Utilization in the Synthesis of Nitrogen Heterocycles

2-Chloroacetamide and its derivatives, particularly trichloroacetamides, have emerged as highly versatile building blocks in organic synthesis, offering robust and straightforward pathways to a variety of nitrogen-containing heterocyclic structures. These scaffolds are of significant interest due to their prevalence in natural products and biologically active molecules. The reactivity of the carbon-chlorine bond, coupled with the amide functionality, allows for a range of cyclization strategies to construct complex molecular architectures.

Radical and Non-Radical Processes

The construction of aza-heterocycles from chloroacetamide precursors can be broadly categorized into radical and non-radical processes. Radical cyclizations, in particular, have proven to be a powerful tool for the formation of intricate ring systems.

Radical Processes: Atom Transfer Radical Cyclization (ATRC) is a prominent method that utilizes a transition metal catalyst, typically a copper(I) complex, to generate a radical intermediate from the this compound derivative. This radical then undergoes an intramolecular cyclization onto a tethered unsaturated moiety, such as an alkene or alkyne. The resulting cyclic radical is then quenched by a halogen transfer from the copper(II) species, regenerating the copper(I) catalyst and affording the halogenated heterocyclic product. Another significant radical approach is the hydride reductive method, which also facilitates the formation of cyclic nitrogenous compounds rsc.org.

Non-Radical Processes: These pathways often involve intramolecular nucleophilic substitution, where a nucleophilic group within the molecule displaces the chlorine atom of the 2-chloroacetamide moiety. Additionally, intramolecular haloform-type reactions have been developed, where enamines, generated in situ from ketones, promote the cyclization of trichloroacetamides rsc.org.

Formation of 5, 6, and 7-Membered Aza-heterocycles

The flexibility of 2-chloroacetamide and its derivatives as synthons allows for the construction of various ring sizes, including 5, 6, and 7-membered aza-heterocycles, which are core structures in many pharmaceuticals and natural products rsc.org.

| Ring Size | Heterocycle Class | Synthetic Approach | Precursor | Ref. |

| 5-membered | Pyrrolidinones | Atom Transfer Radical Cyclization | N-alkenyl-2-chloroacetamides | nih.gov |

| 6-membered | Piperidinones | Intramolecular Nucleophilic Substitution | 2-chloro-N-(5-halopentyl)acetamide | |

| 7-membered | Azepanes | Ring Expansion/Cyclization | N-vinylpyrrolidinones (from related precursors) | nih.govorganic-chemistry.org |

Synthesis of 2-Azabicyclo[3.3.1]nonane Derivatives

The 2-azabicyclo[3.3.1]nonane skeleton is a key structural motif in numerous alkaloids. A powerful method for the synthesis of these bicyclic compounds involves the copper(I)-catalyzed intramolecular ATRC of N-tethered trichloroacetamides with alkenes. This process has been successfully applied to a range of substrates, including those with electron-deficient, neutral, and electron-rich alkenes, leading to polyfunctionalized 2-azabicyclo[3.3.1]nonanes rsc.org. The reaction proceeds through the formation of a dichloromethyl radical which cyclizes onto the alkene, followed by chlorine atom transfer.

| Substrate | Catalyst System | Product | Yield | Ref. |

| N-(cyclohex-3-en-1-ylmethyl)-2,2,2-trithis compound | CuCl/TPMA | Polyfunctionalized 2-azabicyclo[3.3.1]nonane | Good | rsc.org |

| N-(alkenyl)-2,2,2-trithis compound | Cu(I) complex | Dichloro-2-azabicyclo[3.3.1]nonan-3-one | Varies | rsc.org |

Dearomatizing Spirocyclization from N-Benzyltrichloroacetamides

A notable application of this compound chemistry is the dearomatizing spirocyclization of N-benzyltrichloroacetamides. This transformation allows for the construction of spirocyclic systems, which are challenging to synthesize through conventional methods. The reaction is effectively catalyzed by copper(I) chloride under microwave activation and proceeds via a radical mechanism longdom.org. This process leads to the formation of 2-azaspiro[4.5]decadienes, valuable intermediates for further synthetic elaborations rsc.orglongdom.org.

Synthesis of 6-Azabicyclo[3.2.1]octane Ring Systems

The 6-azabicyclo[3.2.1]octane framework is present in a variety of biologically active natural products. A direct and efficient synthesis of this ring system has been achieved from trithis compound-tethered ketones ub.eduacs.orgnih.govacs.org. This process involves an unprecedented intramolecular haloform-type reaction promoted by an enamine, which is generated in situ from the ketone and a secondary amine like pyrrolidine rsc.orgub.edu. This methodology is characterized by its short reaction times and can often be performed under solvent-free conditions, affording the desired 6-azabicyclo[3.2.1]octane derivatives in good yields rsc.org.

| Starting Material | Reagent | Key Intermediate | Product | Ref. |

| 4-(2,2,2-trichloroacetamido)cyclohexan-1-one | Pyrrolidine | Enamine | 6-Azabicyclo[3.2.1]octan-7-one | ub.eduacs.orgnih.gov |

Chemical Reactivity of 2-Chloroacetamide and its Derivatives

The chemical reactivity of 2-chloroacetamide is dominated by the presence of the electrophilic carbon atom attached to the chlorine, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in the synthesis of a wide array of compounds, including various heterocyclic systems researchgate.nettandfonline.comresearchgate.net.

The chlorine atom is a good leaving group, and its displacement by various nucleophiles is a common and facile reaction. This nucleophilic substitution can be followed by an intramolecular cyclization to furnish diverse heterocyclic structures such as imidazoles, pyrroles, and thiazolidin-4-ones researchgate.net.

Reactions with Nucleophiles:

| Nucleophile Type | Example Nucleophile | Product Type | Ref. |

| Nitrogen | Primary and Secondary Amines | N-substituted glycinamides | libretexts.org |

| Anilines | N-Aryl-2-aminoacetamides | researchgate.net | |

| Oxygen | Phenoxides | Aryloxyacetamides | researchgate.net |

| Carboxylates | Acyloxyacetamides | ||

| Sulfur | Thiols/Thiolates | Thioether derivatives | nih.govnih.gov |

| Thiourea | 2-Aminothiazole derivatives | nih.gov |

These reactions underscore the broad synthetic potential of 2-chloroacetamide and its derivatives as versatile intermediates in the construction of complex and biologically relevant nitrogen-containing molecules.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in 2-Chloroacetamide and its N-substituted derivatives is highly susceptible to displacement by a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the adjacent amide group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. uctm.eduorganic-chemistry.org

These reactions typically proceed via an intermolecular S(_N)2 mechanism, as supported by kinetic studies of related α-chloroacetanilides like propachlor and alachlor (B1666766). researchgate.net The versatility of this reaction allows for the introduction of a wide array of functional groups.

For example, oxygen nucleophiles, such as those from phenols and alcohols, readily displace the chlorine atom. The synthesis of 2-(4-formylphenoxy)-N-substituted-phenylacetamides is achieved through the nucleophilic replacement of chlorine from this compound derivatives by 4-hydroxybenzaldehyde in the presence of potassium carbonate and potassium iodide. organic-chemistry.org Similarly, nitrogen nucleophiles, including various primary and secondary amines, react to form glycine amide derivatives. organic-chemistry.orgscilit.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | N-substituted 2-chloroacetamide | K₂CO₃, KI | 2-(4-formylphenoxy)acetamide derivative | organic-chemistry.org |

| Substituted Anilines | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Reflux | N-aryl glycine derivative | scilit.com |

| 2-Mercaptobenzimidazole | 4-(2-chloroacetamido)benzoic acid | - | Thioether derivative | researchgate.net |

Intramolecular Cyclization to Form Heterocyclic Systems

The nucleophilic substitution reactions of 2-chloroacetamide derivatives can be followed by an intramolecular cyclization step, providing a powerful route to a variety of heterocyclic systems. uctm.eduorganic-chemistry.org This tandem reaction sequence involves an initial intermolecular reaction with a nucleophile, which introduces a new functional group that subsequently acts as an internal nucleophile to form a ring.

The synthesis of imidazole-containing structures from 2-chloroacetamide derivatives often involves intermolecular reactions where the this compound moiety is attached to a pre-existing imidazole precursor or another reagent. For instance, 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid is synthesized by the reaction of 4-(2-chloroacetamido) benzoic acid with 2-mercaptobenzimidazole. researchgate.net In this case, the this compound acts as an alkylating agent for the sulfur atom of the benzimidazole. Direct intramolecular cyclization of a simple 2-chloroacetamide derivative to form the imidazole ring itself is a less common synthetic strategy, as other routes are often more efficient for constructing the core imidazole heterocycle.

Similar to imidazoles, the use of 2-chloroacetamide in pyrrole synthesis typically involves its reaction with an existing pyrrole-containing molecule, such as an indole, rather than a de novo synthesis of the pyrrole ring via intramolecular cyclization. nih.gov The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, remains one of the most prominent methods for forming the pyrrole ring. uctm.edu While theoretically possible, pathways involving the intramolecular cyclization of a 2-chloroacetamide derivative to form a pyrrole ring are not frequently employed, with alternative synthetic methods being more prevalent.

A well-established application of 2-chloroacetamide in heterocyclic synthesis is the formation of thiazolidine-4-one derivatives. This transformation is a variation of the Hantzsch thiazole (B1198619) synthesis. The reaction of N-aryl-2-chloroacetamide derivatives with ammonium thiocyanate, when refluxed in ethanol, yields the corresponding 2-(arylimino)thiazolidin-4-ones. scilit.com The process involves an initial nucleophilic attack by the sulfur of the thiocyanate on the α-carbon of the this compound, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring.

Another key method is the reaction of Schiff bases with thioglycolic acid. However, a more direct route involves reacting 2-chloro-N-phenylacetamide with reagents like thiourea or thiosemicarbazide in the presence of a base to yield thiazole derivatives. nih.gov

Table 2: Synthesis of Thiazole/Thiazolidinone Derivatives

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| N-aryl-2-chloroacetamide, Ammonium thiocyanate | Reflux in ethanol | 2-(arylimino)thiazolidin-4-one | scilit.com |

| 2-Chloro-N-phenylacetamide, Thiourea | Reflux in ethanol, KOH | N-phenyl-2-aminothiazol-4(5H)-one | nih.gov |

| p-Bromoacetophenone, Thiourea, then Chloroacetyl chloride | I₂, Reflux; then TEA, DMF | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | scilit.comnih.gov |

2-Chloroacetamide derivatives serve as precursors for the synthesis of thiophene ring systems. A notable example is the cyclization of sulfide compounds derived from this compound. The reaction of a this compound derivative with 2-mercapto-4,6-dimethylnicotinonitrile first yields a sulfide product via nucleophilic substitution. This intermediate can then undergo intramolecular cyclization in the presence of a base like sodium ethoxide to form a thieno[2,3-b]pyridine, which is a fused thiophene system. nih.gov The widely known Gewald reaction is also a primary method for synthesizing 2-aminothiophenes, though it typically starts from an α-methylene carbonyl compound and an activated nitrile with elemental sulfur. organic-chemistry.orgresearchgate.net

Reactions with Sulfur Reagents to Yield Sulfide Compounds

The electrophilic nature of the α-carbon in 2-chloroacetamide makes it highly reactive towards sulfur nucleophiles, leading to the formation of sulfide (thioether) compounds. This reaction is a straightforward and efficient method for creating carbon-sulfur bonds.

A variety of sulfur-containing reagents can be used. For example, bis-chloroacetamide derivatives react with mercaptans such as 2-mercaptobenzothiazole to produce the corresponding bis-sulfide compounds. uctm.edu Similarly, the reaction of 4-(2-chloroacetamido)benzoic acid with 2-mercaptobenzimidazole yields a thioether linkage. researchgate.net The thiol group of the amino acid cysteine, present in peptides, also readily reacts with this compound to form stable sulfide adducts.

A different approach involves the reaction of α-chloroacetamides with carbon disulfide in the presence of sodium isopropoxide, which results in the formation of dithiol ether derivatives.

Table 3: Formation of Sulfide Compounds from 2-Chloroacetamide Derivatives

| This compound Derivative | Sulfur Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| bis-chloroacetamide | 2-Mercaptobenzothiazole | - | bis-sulfide | uctm.edu |

| 4-(2-chloroacetamido)benzoic acid | 2-Mercaptobenzimidazole | - | Sulfide (Thioether) | researchgate.net |

| α-chloroacetamides | Carbon disulfide | Sodium isopropoxide | Dithiol ether | |

| This compound | Cysteine peptide | - | S-carboxymethylcysteine peptide |

Biological Activities and Mechanisms of Action of 2 Chloroacetamide and Its Analogs

Antimicrobial and Biocidal Properties

2-Chloroacetamide and its analogs exhibit a range of biological activities, primarily characterized by their antimicrobial and biocidal effects. These properties have led to their application in various industrial and agricultural sectors. The reactivity of the carbon-chlorine bond is central to their mechanism of action, allowing for interaction with biological molecules and disruption of essential cellular processes.

Herbicide Activity

Chloroacetamide herbicides are widely utilized in agriculture for the control of annual grass weeds and some broadleaf weeds. researchgate.net They are typically applied pre-emergence or early post-emergence in major crops such as corn and soybeans. researchgate.net The herbicidal efficacy of these compounds is attributed to their ability to interfere with key physiological processes in susceptible plants, leading to growth inhibition and eventual death.

The primary mode of action for 2-chloroacetamide and its herbicidal analogs is the inhibition of very-long-chain fatty acid (VLCFA) elongase. medchemexpress.comchemsrc.com VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial components of various plant lipids necessary for forming membranes and surface waxes. nih.gov

The synthesis of VLCFAs is a multi-step enzymatic process, and chloroacetamides specifically target the initial condensation step catalyzed by VLCFA elongase (also known as VLCFA synthase). nih.govresearchgate.net This enzyme facilitates the addition of a two-carbon unit from malonyl-CoA to an acyl-CoA primer. nih.gov this compound herbicides compete with the acyl-CoA substrate for the active site of the enzyme. nih.govresearchgate.net

Studies have shown that this inhibition can be irreversible; once the this compound molecule binds to the enzyme, it cannot be easily displaced by the substrate. nih.govresearchgate.net This strong binding explains the high potency of these herbicides, with some analogs achieving 50% inhibition of VLCFA formation at nanomolar concentrations. semanticscholar.orgresearchgate.net The inhibition of VLCFA synthesis disrupts the formation of essential lipids, leading to a cascade of detrimental effects on plant growth and development, ultimately causing the death of the weed. researchgate.net The stereochemistry of the this compound analog can also influence its inhibitory activity, with (S)-enantiomers often being the more active form. nih.govresearchgate.net

| Herbicide | Target Enzyme | Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-Chloroacetamide and analogs (e.g., metazachlor, metolachlor) | Very-Long-Chain Fatty Acid (VLCFA) Elongase/Synthase | Competitive and irreversible inhibition of the condensation reaction in VLCFA synthesis. nih.govresearchgate.net | Inhibition is highly specific and potent, with some analogs effective at nanomolar concentrations. semanticscholar.orgresearchgate.net The (S)-enantiomers of chiral chloroacetamides are typically the more active inhibitors. nih.govresearchgate.net |

The effectiveness of 2-chloroacetamide and its derivatives as herbicides has led to their use in diverse agricultural settings, including both upland and paddy fields. medchemexpress.comchemsrc.com In upland farming systems, which are rain-fed, these herbicides are valuable for controlling a broad spectrum of weeds in crops like corn and soybeans. researchgate.net

In paddy fields, where rice is cultivated in flooded conditions, specific this compound herbicides such as butachlor and pretilachlor have been developed and are widely used. kingquenson.com These herbicides are effective against common paddy weeds like barnyard grass. medchemexpress.com The application of these herbicides in paddy fields requires careful management to ensure efficacy while minimizing potential impacts on the rice crop. google.com

Preservative Applications

The antimicrobial properties of 2-chloroacetamide have been harnessed for its use as a preservative in a variety of industrial and consumer products. wikipedia.orgskinsafeproducts.com Its ability to inhibit the growth of microorganisms helps to extend the shelf life of these products and prevent spoilage. skinsafeproducts.comguidechem.com

Historically, 2-chloroacetamide has been used as a preservative in paints, adhesives, and some cosmetic formulations like creams and lotions. skinsafeproducts.comcanada.canih.gov In these applications, it functions by preventing the growth of bacteria and fungi that can degrade the product or pose a health risk. skinsafeproducts.com However, due to concerns about its potential to cause skin sensitization and allergic reactions, its use in cosmetic and personal care products has been subject to regulatory scrutiny and restrictions in some regions. skinsafeproducts.com

Biocidal Roles in Agriculture, Glues, Paints, and Coatings

Beyond its specific use as a herbicide, 2-chloroacetamide serves a broader biocidal role in several industries. medchemexpress.comchemsrc.com A biocide is a chemical substance intended to destroy, deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means.

In agriculture, its biocidal activity contributes to its effectiveness as a herbicide. medchemexpress.comchemsrc.com In industrial applications, 2-chloroacetamide is used to protect materials from microbial degradation. For instance, it can be incorporated into glues, paints, and coatings to prevent the growth of bacteria and fungi on the applied surfaces. medchemexpress.comchemsrc.comspecialchem.com This is particularly important for water-based formulations, which are more susceptible to microbial contamination. specialchem.com The inclusion of biocides like 2-chloroacetamide helps to maintain the integrity and appearance of these materials over time.

Antibacterial Activity

2-Chloroacetamide itself and, more notably, its synthesized analogs have demonstrated antibacterial activity against various bacterial species. researchgate.netnih.gov The mechanism of their antibacterial action is thought to involve the disruption of essential cellular processes, such as protein and nucleic acid synthesis, through the alkylation of key biomolecules. guidechem.com

| Compound/Analog | Target Bacteria | Observed Activity |

|---|---|---|

| Various 2-chloroacetamide derivatives | Staphylococcus aureus, Escherichia coli | Comparable activity to standard drugs in some cases, with efficacy supported by molecular docking studies targeting bacterial DNA gyrase and Topoisomerase II. researchgate.net |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Demonstrated antibacterial activity, with potential for synergistic effects when combined with antibiotics like meropenem and imipenem. nih.govscielo.br |

| 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high antibacterial activity observed against the tested strains. irejournals.com |

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Research into the antibacterial properties of 2-chloroacetamide and its derivatives has demonstrated notable efficacy against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). A study investigating a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides confirmed that all tested compounds were effective against both S. aureus and MRSA nih.gov. The biological activity of these compounds is attributed to their chemical structure, which allows them to interact with active sites on bacterial receptors nih.gov.

The effectiveness of this compound derivatives is influenced by the nature and position of substituents on the phenyl ring. For instance, compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were identified as being among the most active. Their high lipophilicity is thought to facilitate passage through the phospholipid bilayer of the bacterial cell membrane nih.gov.

While specific minimum inhibitory concentration (MIC) values for the parent compound, 2-chloroacetamide, are not extensively detailed in the reviewed literature, the consistent efficacy of its derivatives underscores the potential of the this compound scaffold as a source of antibacterial agents targeting Gram-positive organisms.

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)

The efficacy of 2-chloroacetamide analogs against Gram-negative bacteria, such as Escherichia coli, has been observed to be more variable compared to their activity against Gram-positive counterparts. In a study of N-(substituted phenyl)-2-chloroacetamides, the compounds were generally found to be less effective against E. coli nih.gov. This difference in activity is a common challenge in antibiotic development, often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration.

However, the antimicrobial activity of these compounds against Gram-negative bacteria is not uniform and is dependent on their specific chemical structures. The same study noted that the biological activity of chloroacetamides varied with the position of substituents on the phenyl ring, which could explain why some derivatives might exhibit more pronounced effects against Gram-negative bacteria than others nih.gov. For example, a separate study investigating the antibacterial potential of thirteen different acetamide derivatives reported zones of inhibition ranging from 7 to 30 mm against Escherichia coli for some of the tested compounds nih.gov.

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of 2-chloroacetamide and its analogs has been a subject of significant research, particularly against opportunistic fungal pathogens like Candida albicans. One study focused on the antifungal activity of 2-chloro-N-phenylacetamide against fluconazole-resistant clinical strains of C. albicans and Candida parapsilosis. The compound demonstrated inhibitory activity against all tested strains, with Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL. scielo.brnih.govresearchgate.net The Minimum Fungicidal Concentration (MFC) for these strains was found to be in the range of 512 to 1,024 µg/mL scielo.brnih.govresearchgate.net.

Further investigation into its mechanism of action revealed that 2-chloro-N-phenylacetamide does not appear to exert its antifungal effect by binding to ergosterol in the fungal cell membrane or by causing damage to the fungal cell wall scielo.brnih.govresearchgate.net. This suggests an alternative mechanism of action that warrants further exploration. The compound was also shown to be effective at inhibiting biofilm formation and disrupting pre-formed biofilms, which are critical virulence factors for Candida species scielo.brnih.govresearchgate.net. Another study also highlighted the antifungal potential of 2-chloro-N-phenylacetamide against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 μg/ml nih.gov.

| Compound | Organism | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1,024 |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | 1,024 |

| 2-chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 | N/A |

Structure-Activity Relationships in Antimicrobial Agents

The relationship between the chemical structure of 2-chloroacetamide analogs and their antimicrobial activity is a critical aspect of their development as potential therapeutic agents. Research has consistently shown that modifications to the molecular scaffold can significantly impact their efficacy against various microorganisms.

One key determinant of activity is the nature and position of substituents on the phenyl ring in N-(substituted phenyl)-2-chloroacetamides. A study confirmed that the biological activity of these compounds varies with the position of these substituents nih.gov. For instance, the presence of halogenated substituents at the para-position of the phenyl ring, as seen in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, was associated with high lipophilicity and, consequently, enhanced antimicrobial activity. This is attributed to the increased ability of the molecules to traverse the lipid-rich cell membranes of microorganisms nih.gov.

Furthermore, the presence of the chloro atom on the acetamide moiety itself appears to be crucial for antimicrobial efficacy. A study demonstrated that while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in the inhibition of 96.6% of C. albicans strains nih.gov. This highlights the essential role of the chlorine atom in the biological activity of these molecules.

In a detailed examination of thioacetamide-triazoles against E. coli, it was found that substitutions on the aryl ring were generally well-tolerated, while modifications to the central thioacetamide linker were more nuanced. Changes to the triazole portion of the molecule were observed to dramatically decrease antibacterial activity, indicating its critical role in the compound's potency researchgate.netnih.gov.

Anticancer and Antiproliferative Research

Inhibition of FGFR in Lung Cancer Therapies

Fibroblast Growth Factor Receptors (FGFRs) play a critical role in the progression of various cancers, including Squamous Non-Small-Cell Lung Cancer (SQCLC) scielo.brnih.govuran.ua. Consequently, the development of FGFR inhibitors is a significant area of anticancer research. Within this field, this compound derivatives have emerged as promising candidates for irreversible FGFR inhibition.

A novel this compound derivative, designated UPR1376, has been identified as a potent and irreversible inhibitor of FGFR1. This compound was synthesized with a "warhead" capable of covalently binding to a cysteine residue in the P-loop of the FGFR protein scielo.brnih.govuran.ua. In preclinical studies, UPR1376 was shown to irreversibly inhibit FGFR1 phosphorylation in FGFR1-overexpressing SQCLC cells. Furthermore, it demonstrated potent inhibition of cell proliferation in FGFR1-amplified lung cancer cell lines, with a higher potency than the reversible inhibitor BGJ398 (infigratinib) scielo.brnih.gov.

The antiproliferative effects of UPR1376 were observed in both 2D and 3D cell culture systems and were associated with the inhibition of downstream signaling pathways, including MAPK and AKT/mTOR scielo.br. Notably, UPR1376 also inhibited the proliferation of BGJ398-resistant cell clones, suggesting its potential to overcome acquired resistance to other FGFR inhibitors scielo.brnih.gov. These findings suggest that incorporating a this compound warhead into a suitable molecular scaffold is a viable strategy for developing a new generation of FGFR inhibitors for the treatment of lung cancer scielo.brnih.govuran.ua.

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic effects of 2-chloroacetamide and its derivatives have been evaluated against various cancer cell lines, demonstrating their potential as antiproliferative agents. One study investigated the genotoxicity of the this compound herbicide acetochlor and its metabolites, 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) and 6-ethyl-o-toluidine (MEA), on the human liver cancer cell line HepG2. The results indicated that acetochlor and its metabolites significantly inhibited the viability of HepG2 cells in a dose-dependent manner following a 72-hour incubation at concentrations ranging from 10-100 µM nih.govresearchgate.net.

Another study focused on a series of synthesized 2-chloro- and 2,2-dichloroacetamides bearing a thiazole (B1198619) scaffold and evaluated their anticancer properties. Among the synthesized derivatives, 2-chloroacetamides exhibited significant cytotoxic activity against several human cancer cell lines uran.ua. For instance, some of these derivatives demonstrated moderate cytotoxic effects with IC50 values predominantly in the 30–40 µM range against cell lines such as the triple-negative breast cancer cells (MDA-MB-231), chronic myeloid leukemia (K562), and colon cancer cells (HT-29 and HCT-116) uran.ua.

| Compound Type | Cell Line | Effect | Concentration/IC50 |

|---|---|---|---|

| Acetochlor and metabolites | HepG2 (Liver Cancer) | Inhibition of cell viability | 10-100 µM |

| 2-Chloroacetamide derivatives with thiazole scaffold | MDA-MB-231 (Breast Cancer) | Cytotoxic effect | IC50 in the 30–40 µM range |

| 2-Chloroacetamide derivatives with thiazole scaffold | K562 (Leukemia) | Cytotoxic effect | IC50 in the 30–40 µM range |

| 2-Chloroacetamide derivatives with thiazole scaffold | HT-29 (Colon Cancer) | Cytotoxic effect | IC50 in the 30–40 µM range |

| 2-Chloroacetamide derivatives with thiazole scaffold | HCT-116 (Colon Cancer) | Cytotoxic effect | IC50 in the 30–40 µM range |

Human Acute T Cell Leukemia (Jurkat)

Currently, there is a lack of specific studies investigating the direct biological activities and mechanisms of action of 2-chloroacetamide on Human Acute T Cell Leukemia (Jurkat) cells.

Triple-Negative Breast Cancer (MDA-MB-231)

Ba/F3 Cells with Calreticulin Mutations

There is no available scientific literature detailing the biological activities of 2-chloroacetamide on Ba/F3 cells harboring calreticulin mutations.

Potential Mechanism: Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-Transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotic compounds, including many anticancer drugs. nih.gov Overexpression of GSTs in cancer cells is a known mechanism of drug resistance. Therefore, the inhibition of GSTs is a promising strategy to enhance the efficacy of chemotherapy.

While direct studies specifically elucidating the role of 2-chloroacetamide as a GST inhibitor are limited, research on related compounds provides insights. For instance, the biotransformation of other alpha-haloacids, such as dichloroacetic acid, is catalyzed by Glutathione Transferase Zeta (GSTZ) nih.gov. This process involves the displacement of a chloride ion by glutathione, suggesting a potential interaction between the alpha-chloro functional group and the enzyme nih.gov. Furthermore, studies on thioacetamide, a related compound, have shown that it can covalently bind to GST subunits and inhibit their activity, primarily by affecting their transcription nih.gov. These findings suggest that the alpha-chloroacetamide moiety could potentially interact with and inhibit GSTs, but further specific research is required to confirm this mechanism for 2-chloroacetamide itself.

Evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

A study focused on the synthesis and biological evaluation of a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has provided valuable data on their potential as antiproliferative agents. nih.govresearchgate.net These compounds were synthesized and tested for their in vitro anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line, MCF7, using the Sulforhodamine B (SRB) assay. nih.govresearchgate.net

The results of the anticancer screening indicated that among the synthesized derivatives, compounds d6 and d7 were the most active against the MCF7 cancer cell line. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were determined to be 38.0 µM for d6 and 40.6 µM for d7 . nih.gov While these compounds showed notable activity, the standard anticancer drug, 5-fluorouracil, was found to be more potent with an IC50 of 5.2 µM. nih.gov Nevertheless, the study suggests that compounds d6 and d7 could serve as lead molecules for the development of novel anticancer agents. nih.gov

| Compound | Target Cell Line | IC50 (µM) nih.gov |

| d6 | MCF7 | 38.0 |

| d7 | MCF7 | 40.6 |

| 5-Fluorouracil (Standard) | MCF7 | 5.2 |

Other Pharmacological Activities

Analgesic Potential

Several studies have investigated the analgesic potential of various acetamide derivatives, indicating that this class of compounds holds promise for the development of new pain management therapies.

One study focused on the synthesis and analgesic activity of a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. These compounds were evaluated for their potential analgesic properties against thermal, mechanical, and chemical nociceptive stimuli using hot-plate, tail-clip, and acetic acid-induced writhing tests, respectively. nih.govresearchgate.net The results demonstrated that the tested compounds, when administered at a 100 mg/kg dose, caused a significant decrease in acetic acid-induced writhing responses and an increase in hot-plate and tail-clip latencies, indicating notable analgesic effects. researchgate.net

Another study evaluated the in-vivo analgesic activity of newly synthesized 2-chloro-N,N-diphenylacetamide derivatives using a hot plate model. orientjchem.org The compound AKM-2, N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide, exhibited a significant analgesic response when compared to the standard drug, diclofenac sodium. orientjchem.org

Furthermore, research into 2-(substituted phenoxy) acetamide derivatives has also shown potential for analgesic activity. nih.gov These findings collectively suggest that the acetamide scaffold, including derivatives of 2-chloroacetamide, is a viable starting point for the design and development of new analgesic agents.

Antioxidant Activity

2-Chloroacetamide and its derivatives have demonstrated notable antioxidant capabilities in various studies. A series of twenty-two novel this compound derivatives were synthesized and evaluated for their antioxidant potential. All the tested compounds showed antioxidant activity, with fourteen of them exhibiting superior DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity compared to the standard antioxidant, α-tocopherol tandfonline.com.

The antioxidant capacity of these compounds is often influenced by their structural characteristics. For instance, certain N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds, which are derivatives of chalcones, have been shown to possess antioxidant activity comparable to ascorbic acid when evaluated using the DPPH radical scavenging method scispace.comresearchgate.net. Similarly, another study reported that N-cinnamyl phenylacetamide derivatives exhibited superior antioxidant activity (IC50 = 9.92-19.06 µM) when compared to α-tocopherol (IC50 = 26 µM) researchgate.net.

The method of evaluation can also highlight different aspects of antioxidant potential. The antioxidant activity of novel heterocyclic scaffolds derived from 4-antipyrinyl-2-chloroacetamido-thiazoles was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results indicated that specific derivatives, particularly those with electron-withdrawing groups, exhibited excellent antioxidant properties mdpi.com. Other acetamide derivatives have also been reported to possess antioxidant and potential anti-inflammatory activity nih.govresearchgate.netmdpi.com.

Table 1: Antioxidant Activity of 2-Chloroacetamide Analogs

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Novel this compound Derivatives | DPPH Radical Scavenging | All 22 compounds showed activity; 14 were more potent than α-tocopherol. | tandfonline.com |

| N-aryl-2-(4-(3-(phenyl)acryloyl)phenoxy)acetamide | DPPH Radical Scavenging | Activity at 10.0 μg/mL was equivalent to ascorbic acid at 6.0-8.0 μg/mL. | scispace.comresearchgate.net |

| N-cinnamyl phenylacetamide Derivatives | DPPH Radical Scavenging | Showed superior antioxidant activity (IC50 = 9.92-19.06 µM) compared to α-tocopherol. | researchgate.net |

| 4-antipyrinyl-thiazole Scaffolds | ABTS Radical Cation Assay | Derivatives with electron-withdrawing groups showed the best antioxidant activity. | mdpi.com |

| General Acetamide Derivatives | ABTS, ROS, and NO production | Compounds demonstrated antioxidant potential. | researchgate.netmdpi.com |

Anti-inflammatory Activity

The anti-inflammatory potential of 2-chloroacetamide analogs is an area of active research. Certain compounds containing the this compound moiety have been identified as having significant anti-inflammatory effects. For example, a novel chloroacetamido compound, CWR-J02, was discovered to be an inhibitor of glutaredoxin-1 (Grx1) and displayed anti-inflammatory efficacy nih.gov. This compound was found to decrease lipopolysaccharide (LPS)-stimulated cytokine gene expression in microglial cells, demonstrating its anti-inflammatory action at a cellular level nih.gov.

The mechanism of covalent modification is often linked to anti-inflammatory effects. It has been noted that cysteine-targeted covalent modifiers can be effective in reducing inflammation nih.gov. This aligns with the broader understanding that some substituted chalcones and their derivatives, which can be related to this compound structures, possess interesting biological properties, including anti-inflammatory activities scispace.comresearchgate.net. Furthermore, studies on other acetamide derivatives have shown they can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages, further supporting their potential anti-inflammatory role mdpi.com.

Cellular and Molecular Mechanisms of Action

The biological effects of 2-chloroacetamide are underpinned by its reactivity at the cellular and molecular level, primarily involving interactions with glutathione and protein cysteine residues.

Glutathione Depletion and Lipid Peroxidation

2-Chloroacetamide is known to induce oxidative stress, a key feature of which is the depletion of intracellular glutathione (GSH) and subsequent lipid peroxidation. In studies with rats, administration of 2-chloroacetamide led to a measurable increase in lipid peroxidation in the liver, which peaked 24 hours after dosing nih.gov. This hepatotoxicity is directly linked to the compound's effect on glutathione metabolism nih.gov.

This compound and its metabolites can induce the generation of reactive oxygen species (ROS) nih.gov. This increase in ROS leads to a concentration-dependent decrease in GSH levels. The depletion of GSH, a critical cellular antioxidant, compromises the cell's ability to neutralize free radicals, resulting in oxidative damage to cellular components like lipids (lipid peroxidation) and DNA nih.gov. The exhaustion of GSH in cells can lead to significant cell injury nih.gov. The ability of this compound-related compounds, such as 2-chloroacetaldehyde and 2-chloroacetophenone, to effectively deplete cellular GSH has been documented, highlighting this as a central mechanism of their toxicity nih.govnih.gov.

Table 2: Effects of 2-Chloroacetamide on Cellular Oxidative Stress Markers

| Compound | Effect | Cellular Consequence | Reference |

|---|---|---|---|

| 2-Chloroacetamide | Increased Lipid Peroxidation | Hepatotoxicity, hydropic degeneration. | nih.govnih.gov |

| 2-Chloroacetamide & Metabolites | Decreased Glutathione (GSH) Levels | Exhaustion of antioxidant defense, accumulation of ROS. | nih.gov |

| 2-Chloroacetamide & Metabolites | Increased ROS Generation | Oxidative stress, damage to cell membranes and DNA. | nih.gov |

| 2-Chloroacetaldehyde | Cerebral GSH Depletion | Neurotoxicity. | nih.gov |

| 2-Chloroacetophenone | Rapid GSH Depletion | Potent tool for studying effects of decreased GSH. | nih.gov |

Covalent Bonding with Thiol Groups of Cysteines

A primary molecular mechanism of 2-chloroacetamide is its function as a sulfhydryl alkylating agent nih.gov. It is a thiol-reactive electrophilic compound that readily forms covalent bonds with the thiol group (-SH) of cysteine residues in proteins and peptides nih.govnih.govnih.gov. This reaction proceeds via an SN2 mechanism and is a well-defined characteristic of α-halo acetamides nih.gov. The formation of this stable thioether bond prevents the modified cysteine from participating in the formation of disulfide bonds, thereby altering protein structure and function nih.gov.

This reactivity has been exploited in various biochemical applications. Libraries of this compound fragments have been screened to identify covalent inhibitors for specific protein targets, such as the TEAD family of transcription factors, by targeting a conserved cysteine residue rsc.org. The this compound group has been incorporated into nucleotide and DNA probes to facilitate cross-linking with cysteine-containing peptides and proteins acs.org. The reactivity of the this compound moiety toward cysteine is reportedly higher than that of other electrophiles like vinylsulfonamide acs.org. This specific and efficient covalent modification of cysteine residues makes this compound a valuable "warhead" in the design of targeted covalent inhibitors for drug discovery nih.gov.

Influence of Substituents on Biological Activity

The biological activity of this compound analogs can be significantly modulated by the nature of the substituents on the core structure. The physicochemical properties of the molecule, such as lipophilicity and water solubility, are heavily influenced by these substituents, which in turn affects their pharmacokinetic behavior and biological activity mdpi.com.

Key factors that have been identified as influencing the activity of disubstituted chloroacetamides include the total number of carbon atoms in the molecule and the type of hydrocarbon substituents present mdpi.com. For example, a distinction in behavior is observed between derivatives with straight-chain alkyl substituents versus those with branched-chain or cycloalkyl substituents mdpi.com.

The electronic properties of substituents also play a crucial role. In a series of antioxidant derivatives, those substituted with electron-withdrawing groups on a benzylidene moiety exhibited the highest activity mdpi.com. The presence or absence of a simple substituent can be critical; the addition of a single chloro atom to N-(2-hydroxyphenyl) acetamide was found to be essential for its antifungal activity against Candida albicans nih.gov. The synthesis and testing of large series of derivatives with varied substitutions is a common strategy to explore structure-activity relationships and optimize for desired biological effects, such as antimicrobial or antioxidant potency tandfonline.comresearchgate.net. This underscores the principle that the biological profile of 2-chloroacetamide can be finely tuned through chemical modification.

Environmental Fate and Ecotoxicology of 2 Chloroacetamide

Environmental Incidence and Residues

2-Chloroacetamide and its related chloroacetamide herbicides are widely used, leading to their residues being detected in various environmental compartments. scispace.com Residual chloroacetamides and their metabolites have been frequently found in soil, water, and organisms, raising concerns about their potential impact on non-target organisms and ecosystem health. nih.gov Due to their structural properties, chloroacetamides are expected to be mobile in soils and can be readily transported into aqueous systems such as surface water and groundwater. acs.org

However, the environmental risk can depend on the specific uses of the compound. For instance, a screening assessment by the Canadian government concluded that non-pesticidal uses of 2-chloroacetamide are not resulting in its entry into the environment at levels considered to be harmful. canada.ca The exposure to the general population and the environment from these specific uses was expected to be very low. canada.ca

Despite this, the degradation products of this compound herbicides, can be found in the environment at concentrations exceeding those of the parent compounds. nih.gov One study on the upper Chesapeake Bay detected 19 out of 20 neutral this compound degradates, with their total concentration being 20-30 times higher than the parent herbicides. nih.gov This highlights the importance of monitoring not just the parent compound but also its various transformation products in the environment.

Table 1: Environmental Occurrence of this compound Residues

| Environmental Compartment | Presence of Residues | Key Findings |

|---|---|---|

| Soil | Frequently Detected scispace.com | Chloroacetamides are mobile in soil. acs.org |

| Water (Surface & Groundwater) | Frequently Detected scispace.comacs.org | Degradation products can be present at higher concentrations than the parent compounds. nih.gov |

| Organisms | Detected scispace.com | Poses a potential threat to non-target organisms. nih.gov |

Degradation Pathways in the Environment

The primary mechanism for the breakdown of this compound herbicides in the environment is microbial metabolism. scispace.com The specific degradation pathway is largely dependent on the presence or absence of oxygen, leading to distinct aerobic and anaerobic processes. nih.gov

Microorganisms play a crucial role in the transformation and detoxification of this compound compounds in soil and water. The initial steps and subsequent breakdown products differ significantly between aerobic and anaerobic conditions.

Under aerobic conditions, the degradation of this compound herbicides by bacteria is typically initiated by an N/C-dealkylation reaction. scispace.comnih.gov This initial step is then followed by processes of aromatic ring hydroxylation and subsequent cleavage of the ring structure. scispace.comnih.gov Enzymes such as amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase are known to be pivotal in these catabolic pathways. scispace.comnih.gov This series of reactions ultimately breaks down the complex herbicide molecule into simpler, less toxic compounds.

In anaerobic environments, such as saturated soils, sediments, and groundwater, the degradation pathway for this compound herbicides begins with dechlorination as the initial reaction. scispace.comnih.gov This is a key difference from the aerobic pathway. For some this compound herbicides, this reductive dechlorination can be a significant route of transformation. acs.org Studies on the anaerobic degradation of acetochlor, a related this compound herbicide, by the bacterium Proteiniclasticum sediminis BAD-10T, have identified several metabolites, indicating a stepwise breakdown process that begins with the removal of the chlorine atom. nih.govresearchgate.net This initial dechlorination is a critical step in the detoxification of these compounds in anoxic settings. researchgate.net

A variety of microbial strains have been identified that can effectively degrade this compound herbicides. These microorganisms are seen as key to the natural attenuation of these compounds in the environment and hold potential for use in bioremediation strategies. scispace.com

Among the bacteria known to break down these herbicides are species from the genera Bacillus, Pseudomonas, Sphingobium, Catellibacterium, Stenotrophomonas, and Klebsiella. scispace.comnih.gov Fungi, such as Paecilomyces marquandii, are also capable of degrading chloroacetamides. scispace.comnih.gov

Table 2: Examples of Microbial Strains Involved in this compound Herbicide Degradation

| Microbial Strain | Type | Reference |

|---|---|---|

| Acinetobacter baumannii DT | Bacterium | scispace.comnih.gov |

| Bacillus altitudinis A16 | Bacterium | scispace.comnih.gov |

| Pseudomonas aeruginosa JD115 | Bacterium | scispace.comnih.gov |

| Sphingobium baderi DE-13 | Bacterium | scispace.comnih.gov |

| Catellibacterium caeni DCA-1 | Bacterium | scispace.comnih.gov |

| Stenotrophomonas acidaminiphila JS-1 | Bacterium | scispace.comnih.gov |

| Klebsiella variicola B2 | Bacterium | scispace.comnih.gov |

| Paecilomyces marquandii | Fungus | scispace.comnih.gov |

The bacterial strain Acinetobacter baumannii DT has been identified as capable of degrading this compound herbicides. scispace.comnih.gov This strain has been specifically studied for its ability to degrade the herbicide propanil, which it can utilize as a sole source of carbon and nitrogen. nih.gov The degradation of propanil by A. baumannii DT proceeds through its transformation to 3,4-dichloroaniline, which is then further broken down. nih.gov

Research has also shown that A. baumannii DT can be used in mixed bacterial cultures to achieve effective biodegradation of multiple herbicides. nih.gov For example, a mixed culture of Pseudomonas sp. But2 and Acinetobacter baumannii DT demonstrated highly effective degradation of both butachlor and propanil in liquid media and soil. nih.gov This suggests the potential for using synergistic microbial communities in the bioremediation of sites contaminated with multiple this compound herbicides.

Microbial Strains Involved in Degradation

Bacillus altitudinis A16

The bacterial strain Bacillus altitudinis A16, isolated from coal tar-contaminated soil, has shown significant potential for the bioremediation of environments contaminated with this compound herbicides. nih.govscispace.com This strain can utilize the herbicide butachlor as its sole source of carbon. nih.govscispace.comproquest.com Research has demonstrated that B. altitudinis A16 can degrade 90% of an initial butachlor concentration of 50 mg L⁻¹ within five days. nih.govscispace.comproquest.com The degradation follows first-order reaction kinetics, with a calculated half-life of 34.65 hours. nih.govscispace.com

Gas chromatography-mass spectrometry (GC-MS) analysis has identified five primary metabolites produced during the breakdown of butachlor by this strain. nih.govscispace.com The proposed metabolic pathway involves processes such as dealkylation and dechlorination, eventually leading to the mineralization of the intermediates into carbon dioxide and water. nih.govscispace.com

Table 1: Biodegradation of Butachlor by Bacillus altitudinis A16

| Parameter | Value | Source |

| Organism | Bacillus altitudinis A16 | nih.govscispace.com |

| Substrate | Butachlor | nih.govscispace.com |

| Initial Concentration | 50 mg L⁻¹ | nih.govscispace.com |

| Degradation Efficiency | 90% in 5 days | nih.govscispace.com |

| Half-life (t₁/₂) | 34.65 hours | nih.govscispace.com |

| Identified Metabolites | N-(butoxymethyl)-N-(2-chloroethyl)-2,6-diethylaniline, (N-(butoxymethyl)-2-chloro-N-(2-ethylphenyl) acetamide (B32628), N-(butoxymethyl)-2,6-diethyl-N-propylaniline, 2-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylaniline | nih.govscispace.com |

Pseudomonas aeruginosa JD115

Pseudomonas aeruginosa is a versatile bacterial species known for its ability to degrade a wide range of organic compounds, including this compound herbicides. scispace.comresearchgate.net The strain Pseudomonas aeruginosa JD115 has been specifically identified as an effective degrader of these herbicides. scispace.comresearchgate.net The degradation pathways employed by Pseudomonas species often involve dechlorination, hydroxylation, and dealkylation steps to break down the complex herbicide structure. nih.gov The ability of these bacteria to metabolize such compounds makes them important candidates for bioremediation efforts in contaminated agricultural soils. researchgate.net

Sphingobium baderi DE-13

The genus Sphingobium is recognized for its metabolic versatility and its capacity to degrade recalcitrant xenobiotic compounds. researchgate.net Sphingobium baderi DE-13 is noted for its ability to mineralize alkyl-substituted anilines, which are common intermediate metabolites in the degradation pathways of many this compound herbicides. scispace.comresearchgate.net The breakdown of herbicides like alachlor (B1666766) and butachlor by other microbes often yields metabolites such as 2,6-diethylaniline, which can then be further degraded by strains like DE-13. nih.govresearchgate.net This highlights the potential for synergistic relationships within microbial communities for the complete mineralization of this compound compounds.

Catellibacterium caeni DCA-1

Catellibacterium caeni DCA-1, a gram-negative bacterium isolated from activated sludge from a butachlor wastewater treatment facility, demonstrates high efficiency in degrading this this compound herbicide. researchgate.netnih.govresearchgate.net Strain DCA-1 is capable of degrading approximately 81-85% of a 50-100 mg L⁻¹ butachlor concentration within 84 hours to 5 days. researchgate.netnih.gov The inoculation of C. caeni DCA-1 into contaminated soils has been shown to significantly accelerate the dissipation of butachlor. researchgate.net In one study, its application to different soil types resulted in the removal of 57.2% to 90.4% of a 50 mg kg⁻¹ butachlor concentration in just five days, compared to 5.4% to 36% in non-inoculated control soils. researchgate.net This indicates its strong potential for bioaugmentation strategies in contaminated agricultural land. researchgate.net

Table 2: Butachlor Degradation by Catellibacterium caeni DCA-1

| Parameter | Finding | Source |

| Organism | Catellibacterium caeni DCA-1 | nih.govresearchgate.net |

| Substrate | Butachlor | researchgate.netnih.gov |

| Degradation (Liquid Culture) | ~81.2% of 50 mg L⁻¹ in 84 hours | researchgate.net |

| Degradation (Soil) | 57.2% - 90.4% of 50 mg kg⁻¹ in 5 days | researchgate.net |

| Optimal Conditions | pH 6.0-9.0, Temperature 15-35 °C | researchgate.net |

Stenotrophomonas acidaminiphila JS-1

The bacterial strain Stenotrophomonas acidaminiphila JS-1 has been identified as a potent degrader of the this compound herbicide butachlor. scispace.comresearchgate.net Isolated from soil, this strain demonstrated the ability to completely catabolize butachlor at a concentration of 3.2 mmol/L within a 20-day incubation period in soil. researchgate.net The capacity of S. acidaminiphila JS-1 to thoroughly degrade this herbicide highlights its environmental significance and its potential utility in the cleanup of contaminated sites. researchgate.netdntb.gov.ua

Klebsiella variicola B2